molecular formula C17H13NO3 B2509254 Methyl 3-benzoyl-1H-indole-4-carboxylate CAS No. 1448725-23-2

Methyl 3-benzoyl-1H-indole-4-carboxylate

Cat. No. B2509254
CAS RN: 1448725-23-2
M. Wt: 279.295
InChI Key: XLTZHPCALABRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-benzoyl-1H-indole-4-carboxylate”, also known as MBIC, is a chemical compound with a complex molecular structure. It has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .


Molecular Structure Analysis

The molecular formula of “Methyl 3-benzoyl-1H-indole-4-carboxylate” is C17H13NO3. The InChI code is 1S/C17H13NO3/c1-21-17(20)12-8-5-9-14-15(12)13(10-18-14)16(19)11-6-3-2-4-7-11/h2-10,18H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-benzoyl-1H-indole-4-carboxylate” has a molecular weight of 279.3 .

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as Methyl 3-benzoyl-1H-indole-4-carboxylate, have been studied for their potential in cancer treatment . They have shown promising results in the treatment of various types of cancer cells .

Antimicrobial Applications

Indole derivatives have also been found to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have attracted attention for their potential in treating various disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases .

Antiviral Applications

Some indole derivatives have shown antiviral properties . For example, certain derivatives have been found to inhibit the influenza A virus .

Anti-inflammatory Applications

Indole derivatives have also been studied for their anti-inflammatory properties . This could make them useful in the treatment of conditions such as arthritis and other inflammatory diseases .

Antioxidant Applications

Indole derivatives can also act as antioxidants . This means they could potentially be used to protect the body’s cells from damage caused by free radicals .

Antidiabetic Applications

Some indole derivatives have been found to have antidiabetic properties . This could potentially lead to new treatments for diabetes .

Antimalarial Applications

Indole derivatives have also been studied for their potential use in the treatment of malaria . This could lead to the development of new antimalarial drugs .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Mechanism of Action

properties

IUPAC Name

methyl 3-benzoyl-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)12-8-5-9-14-15(12)13(10-18-14)16(19)11-6-3-2-4-7-11/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTZHPCALABRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-benzoyl-1H-indole-4-carboxylate

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